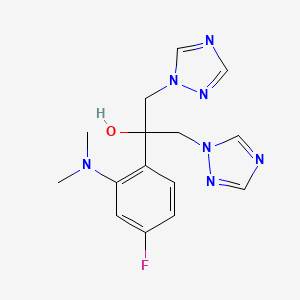
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a compound known for its structural complexity and potential applications in various fields. This compound is characterized by the presence of dimethylamino, fluorophenyl, and triazolyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include triazole derivatives, fluorinating agents, and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and fluorophenyl compounds, such as fluconazole and voriconazole. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C15H18FN7O |
|---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-4-fluorophenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C15H18FN7O/c1-21(2)14-5-12(16)3-4-13(14)15(24,6-22-10-17-8-19-22)7-23-11-18-9-20-23/h3-5,8-11,24H,6-7H2,1-2H3 |
InChI Key |
HUOWEYMKASBJOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















